molecular formula C13H11Cl2NO B1351614 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 65619-30-9

1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B1351614
CAS No.: 65619-30-9
M. Wt: 268.13 g/mol
InChI Key: YDVFTCZQEZJUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group attached to a cyclohexane ring with a ketone and nitrile functional group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, pharmaceuticals, and industrial applications.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential as a bioactive agent.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the context of its use, such as in medicinal chemistry or industrial applications .

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile can be compared with other similar compounds like 3,4-dichlorophenylhydrazine hydrochloride and 3-(3,4-dichlorophenyl)-1,1-dimethylurea. These compounds share structural similarities but differ in their functional groups and specific applications . The unique combination of a dichlorophenyl group with a ketone and nitrile in this compound sets it apart, providing distinct chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique structure and reactivity make it a valuable subject for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-11-2-1-9(7-12(11)15)13(8-16)5-3-10(17)4-6-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVFTCZQEZJUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393313
Record name 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65619-30-9
Record name Cyclohexanecarbonitrile, 1-(3,4-dichlorophenyl)-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65619-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 12-L, four-neck flask equipped with a temperature probe, reflux condenser and overhead stirrer was charged with methyl 5-cyano-5-(3,4-dichlorophenyl)-2-oxocyclohexanecarboxylate (424 g, crude, 350 g theoretical, 1.07 mol), brine (500 mL) and DMSO (3.4 L). The mixture was heated to 135° C. and stirred for 12 h. The progress of the reaction was monitored by TLC (4:6 EtOAc/Heptane; stained using Hanessian solution). The reaction mixture was cooled to room temperature and combined with the crude mixture from a previous 145 g batch reaction, diluted with water (6 L), extracted with MTBE (6 L), and then EtOAc/MTBE (3:5, 8 L). The organics were combined and washed with brine (4×2.5 L), dried over MgSO4, filtered and concentrated under reduced pressure at 40-45° C. to afford a residue which was triturated with heptane/MTBE (1:1, 1.2 L). The resulting slurry was stirred for 0.5 h, filtered and dried under high vacuum for 2 h to afford the title compound [313 g, 77% over 2 steps, 100% (AUC) by GC] as an off-white solid. 1H NMR (DMSO-d6, 300 MHz): δ 7.9 (d, 1H), 7.75 (dd, 1H), 7.6 (dd, 1H), 2.8-2.5 (m, 2H), 2.48-2.3 (m, 6H).
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-cyano-5-(3,4-dichlorophenyl)-2-oxocyclohexanecarboxylate
Quantity
424 g
Type
reactant
Reaction Step Two
Name
Quantity
3.4 L
Type
reactant
Reaction Step Two
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
EtOAc Heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 L
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.